Potassium antimony(III) tartrate

Descripción general

Descripción

Potassium antimony(III) tartrate, also known as Antimony potassium tartrate, is a metalloid salt in which the antimony is in trivalent state (SbIII) . It is a colorless crystalline solid or a white powder . It is predominantly used as an antiparasitic agent for treating infections caused by the parasite Leishmania . It is also used in textile and leather processing and as an insecticide .

Synthesis Analysis

Potassium antimony(III) tartrate can be synthesized from antimony dross, a byproduct of the refining process in a lead plant . The dross is leached with hydrochloric acid solution, and the filtrate is hydrolyzed with water. The antimony oxide precipitate thus obtained is reacted with potassium hydrogen tartrate solution . Another method involves the use of potassium antimony(III)-tartrate as a dual source of carbon matrix and metallic antimony .Molecular Structure Analysis

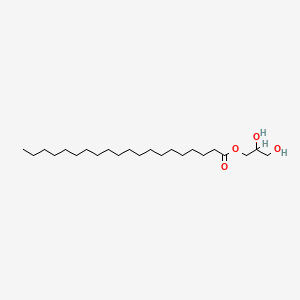

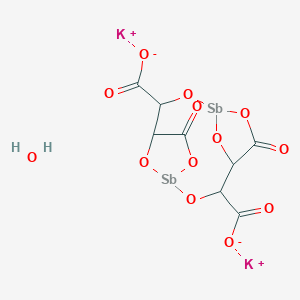

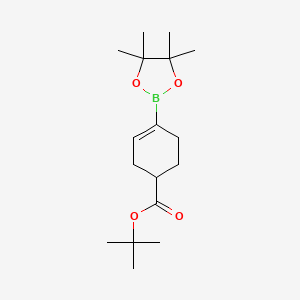

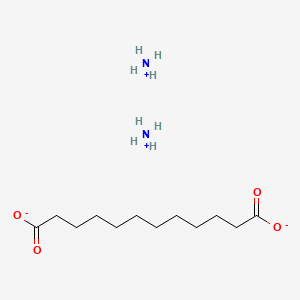

The molecular formula of Potassium antimony(III) tartrate is K2Sb2(C4H2O6)2 . The compound is a metalloid salt where the antimony is in a trivalent state . The crystal structure of its optically active form has been investigated using three-dimensional X-ray and white radiation neutron diffraction methods .Chemical Reactions Analysis

Potassium antimony(III) tartrate can be used to prepare antimony/carbon rods (Sb/C rods) utilizing a self-thermal-reduction method . The formation process is explicitly explored as follows: C8H10O15Sb2K2 → Sb2O3/C → Sb2O3/Sb/C → Sb/C rods .Physical And Chemical Properties Analysis

Potassium antimony(III) tartrate is a white crystalline powder . It is soluble in water . The compound has a molar mass of 667.87 g/mol .Aplicaciones Científicas De Investigación

Complex Formation and Chemical Behavior : Potassium antimony(III) tartrate, known as tartar emetic, has been studied for its complex formation and chemical behavior, involving potentiometric, ion exchange, thermogravimetric, and infrared studies (Iyer, Deshpande, & Rao, 1972).

Anodic Stripping Voltammetry : It has been used in creating an antimony film electrode for anodic stripping voltammetric determination of various metal ions, demonstrating good reproducibility and sensitivity (Bobrowski, Putek, & Zarębski, 2012).

Impact on Rice Growth : The effects of antimony potassium tartrate on rice during germination and growth have been investigated, showing that it can affect root growth and reduce the transformation ratio of dry matter (He & Yang, 1999).

Application in Na-Ion Batteries : Potassium antimony(III) tartrate has been utilized in the preparation of antimony/carbon rods for Na-ion batteries, offering excellent cycling performance and rate capacity (Wu et al., 2018).

Synthesis of Antimony-Based Compounds : It serves as a precursor for synthesizing various antimony oxides, crucial in applications like catalysis and material science (Reddy et al., 2014).

Leishmaniasis Chemotherapy : Its use as a leishmanicidal drug, especially in the form of binary systems with layered double hydroxides for leishmaniasis chemotherapy, highlights its medical application (Menezes et al., 2014).

Biodiesel Production : It has been used as a catalyst in biodiesel production by transesterification of vegetable oil, showing potential in renewable energy production (Aitlaalim et al., 2019).

Interaction with Glutathione : The interaction of potassium antimony(III) tartrate with the tripeptide glutathione has been studied, providing insights into its biological processing and potential therapeutic applications (Sun, Yan, & Cheng, 2000).

Crystal Growth and Characterization : Research has been conducted on the crystal growth and characterization of potassium antimony tartrate, essential for understanding its properties in various applications (Merline, Chitra, & Krishnan, 2015).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

dipotassium;5,11-dioxo-2,6,8,12,13,14-hexaoxa-1,7-distibatricyclo[8.2.1.14,7]tetradecane-3,9-dicarboxylate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H4O6.2K.H2O.2Sb/c2*5-1(3(7)8)2(6)4(9)10;;;;;/h2*1-2H,(H,7,8)(H,9,10);;;1H2;;/q2*-2;2*+1;;2*+3/p-4 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBUFTTIHMIIQLI-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C(O[Sb]3OC(C(O[Sb](O1)OC2=O)C(=O)[O-])C(=O)O3)C(=O)[O-].O.[K+].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6K2O13Sb2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

631.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium antimony(III) tartrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidin-5-yl]phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea;hydrochloride](/img/structure/B8023619.png)

![Chlororuthenium(1+);[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;1-methyl-4-propan-2-ylbenzene;chloride](/img/structure/B8023623.png)